molecular formula C10H11N3O2 B572636 3-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione CAS No. 1218456-21-3

3-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B572636
CAS No.: 1218456-21-3
M. Wt: 205.217
InChI Key: HBPRPYQMXVEZDK-UHFFFAOYSA-N
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Description

3-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring fused with an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 2-aminophenyl derivatives with various reagents. One common method includes the cyclization of 2-aminophenyl isocyanates with methyl isocyanates under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the imidazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted imidazolidine derivatives.

Scientific Research Applications

3-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of both an aminophenyl group and an imidazolidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-aminophenyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6-9(14)13(10(15)12-6)8-5-3-2-4-7(8)11/h2-6H,11H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPRPYQMXVEZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)N1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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